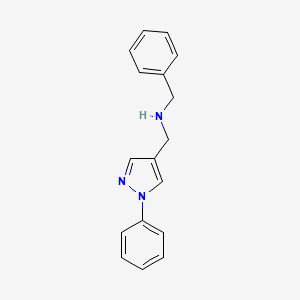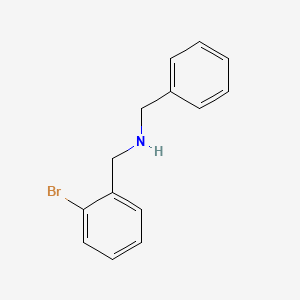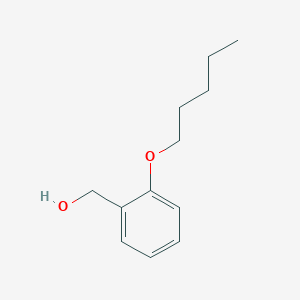
4-bromo-N-(butan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(butan-2-yl)aniline: is an organic compound that belongs to the class of anilines, where the aniline molecule is substituted with a bromine atom at the para position and a butan-2-yl group at the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(butan-2-yl)aniline can be achieved through several steps:
Protection of Aniline: The aniline nitrogen is protected using tert-butylsilyl (TBS) protection to prevent unwanted reactions.
Bromination: The protected aniline is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Deprotection and Alkylation: The TBS group is removed, and the resulting aniline is alkylated with butan-2-yl bromide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of eco-friendly solvents and catalysts is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 4-bromo-N-(butan-2-yl)aniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide (DMF).
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitroso compounds.
Reduction Products: Amines or hydroxy derivatives.
Coupling Products: Biaryl compounds or complex aromatic systems
Aplicaciones Científicas De Investigación
Chemistry: 4-bromo-N-(butan-2-yl)aniline is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and heterocycles.
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the development of new materials with specific electronic and optical properties .
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(butan-2-yl)aniline in biological systems involves its interaction with cellular targets such as enzymes and receptors. The bromine atom and the butan-2-yl group contribute to the compound’s ability to bind to specific sites on proteins, altering their function and leading to various biological effects. The exact molecular pathways depend on the specific application and target .
Comparación Con Compuestos Similares
4-bromoaniline: Lacks the butan-2-yl group, making it less sterically hindered.
N-(butan-2-yl)aniline: Lacks the bromine atom, affecting its reactivity and biological activity.
4-bromo-N-(2,3-dimethylbutan-2-yl)aniline: Similar structure but with additional methyl groups, leading to different steric and electronic properties
Uniqueness: 4-bromo-N-(butan-2-yl)aniline is unique due to the combination of the bromine atom and the butan-2-yl group, which provides a balance of steric hindrance and electronic effects. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
4-bromo-N-butan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXRJTZUBCNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
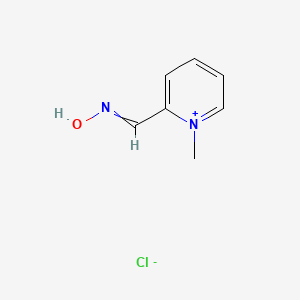

![4-({[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B7809044.png)
![4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3-oxopentanenitrile](/img/structure/B7809051.png)
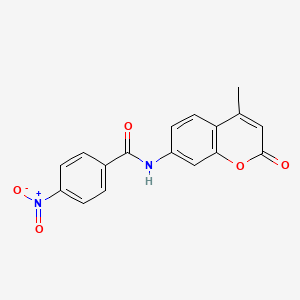
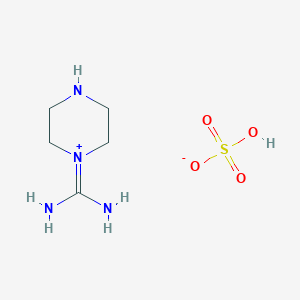
![Methyl 4-{[(cyclopropylmethyl)amino]methyl}benzoate](/img/structure/B7809067.png)
